molecular formula C17H24N4O4 B1683105 Tetra(Cyanoethoxymethyl) Methane CAS No. 2465-91-0

Tetra(Cyanoethoxymethyl) Methane

Cat. No.: B1683105
CAS No.: 2465-91-0
M. Wt: 348.4 g/mol
InChI Key: KSXHZOTTWSNEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetra(Cyanoethoxymethyl) Methane is a branched PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Biochemical Analysis

Biochemical Properties

Tetra(Cyanoethoxymethyl) Methane plays a significant role in biochemical reactions as both a cyano and ethoxy donor. It interacts with various enzymes and proteins, facilitating organic synthesis reactions. For instance, it can act as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where it helps in the degradation of target proteins by the ubiquitin-proteasome system . The nitrile groups in this compound can be hydrolyzed, reduced, or ejected as cyanide ions, which further participate in biochemical reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cellular proteins, potentially affecting their function and stability. The compound’s role in PROTAC synthesis suggests that it can modulate protein levels within cells, thereby impacting cell function and signaling pathways . Additionally, its interaction with cellular enzymes can lead to changes in metabolic flux and metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to donate cyano and ethoxy groups allows it to participate in various organic reactions, influencing gene expression and protein function . Its role in PROTAC synthesis involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the protein’s ubiquitination and subsequent degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its high thermal and chemical stability, which allows it to maintain its activity over extended periods . Its degradation products, such as cyanide ions, can have long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing significant toxicity. At high doses, it can exhibit toxic or adverse effects, including potential cyanide toxicity . Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tetra(Cyanoethoxymethyl) Methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed in substitution reactions[][1].

Major Products

Scientific Research Applications

Tetra(Cyanoethoxymethyl) Methane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Tetra(Cyanomethyl) Methane
  • Tetra(Ethoxymethyl) Methane
  • Tetra(Butoxymethyl) Methane

Properties

IUPAC Name

3-[3-(2-cyanoethoxy)-2,2-bis(2-cyanoethoxymethyl)propoxy]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4/c18-5-1-9-22-13-17(14-23-10-2-6-19,15-24-11-3-7-20)16-25-12-4-8-21/h1-4,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXHZOTTWSNEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(COCCC#N)(COCCC#N)COCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293218
Record name 3-{3-(2-cyanoethoxy)-2,2-bis[(2-cyanoethoxy)methyl]propoxy}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2465-91-0
Record name NSC87888
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-{3-(2-cyanoethoxy)-2,2-bis[(2-cyanoethoxy)methyl]propoxy}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pentaerythritol (6.84 g, 50 mmol) was dissolved in 20 ml dioxane and 2 ml water and mixed up with 40% aqueous potassium hydroxide solution (w/v, 1 ml). After cooling to 0° C. in an ice bath, acrylonitrile (16.2 g, 300 mmol) was added and the mixture stirred for 48 h at room temperature. Solvents were evaporated, the remaining oil was diluted in 100 ml dichloromethane and washed with 10% aqueous sodium chloride solution (w/v, 50 ml). After re-extraction of the aqueous layer with dichloromethane (2×25 ml), the combined organic layers were dried over sodium sulfate and intensively evaporated. The nitrile was obtained as a colorless syrup: yield: 14.32 g (41 mmol, 82%). 1H-NMR (400 MHz, CDCl3) δ 2.60 (t, 8 H,—CH2CN), 3.50 (s, 8 H, —CqCH2O—), 3.65 (t, 8 H, —OCH2—). 13C-NMR (100 MHz, CDCl3) δ 18.86 (—CH2CN), 45.68 (Cq), 65.88 (—OCH2—), 68.82 (CqCH2O—), 118.22 (CN).
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetra(Cyanoethoxymethyl) Methane
Reactant of Route 2
Reactant of Route 2
Tetra(Cyanoethoxymethyl) Methane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Tetra(Cyanoethoxymethyl) Methane
Reactant of Route 4
Tetra(Cyanoethoxymethyl) Methane
Reactant of Route 5
Reactant of Route 5
Tetra(Cyanoethoxymethyl) Methane
Reactant of Route 6
Reactant of Route 6
Tetra(Cyanoethoxymethyl) Methane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.